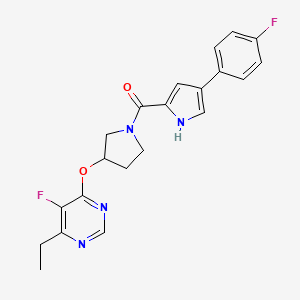
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic chemical with a complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and condensation reactions. The process starts with the preparation of intermediates such as 6-ethyl-5-fluoropyrimidin-4-yl and 4-(4-fluorophenyl)-1H-pyrrol-2-yl. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Key steps include:
Nucleophilic Substitution: The pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction with 6-ethyl-5-fluoropyrimidin-4-yl.
Condensation Reaction: The resulting product undergoes condensation with 4-(4-fluorophenyl)-1H-pyrrol-2-ylmethanone to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. This requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of pyrrolidine and pyrrole rings makes it susceptible to oxidative reactions.
Reduction: The fluorinated aromatic rings can participate in reduction reactions under specific conditions.
Substitution: The methanone group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under mild heating.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or hydrocarbons.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology
In biology, it might be explored for its interactions with biological macromolecules, which could provide insights into enzyme functions or cellular processes.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. Its structure allows it to fit into active sites of enzymes or receptors, modulating their activity. The fluorinated rings might enhance its binding affinity through interactions like hydrogen bonding and π-π stacking. The exact pathways depend on the context of its use, whether it is in a chemical reaction or a biological system.
相似化合物的比较
This compound stands out due to its unique combination of fluorinated aromatic rings and pyrrolidine structure. Similar compounds might include:
(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
(3-((6-ethyl-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-chlorophenyl)-1H-pyrrol-2-yl)methanone
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical behavior and applications. The unique combination of elements in our compound potentially grants it specific reactivity and binding properties that distinguish it from its counterparts.
Hopefully that quenches your thirst for chemistry! Got more questions or topics to explore?
属性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-2-17-19(23)20(26-12-25-17)29-16-7-8-27(11-16)21(28)18-9-14(10-24-18)13-3-5-15(22)6-4-13/h3-6,9-10,12,16,24H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLCSDORJLYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
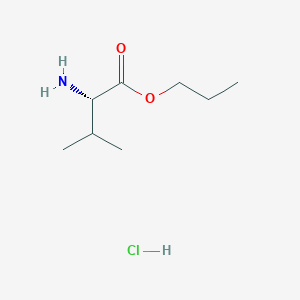
![1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one](/img/structure/B2687320.png)
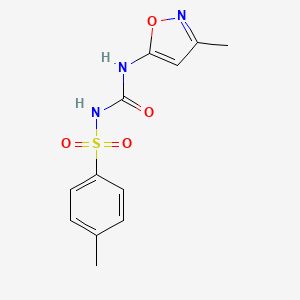
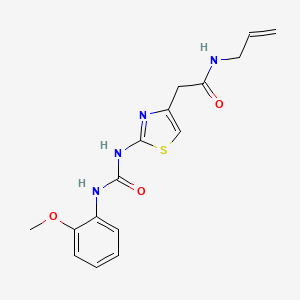
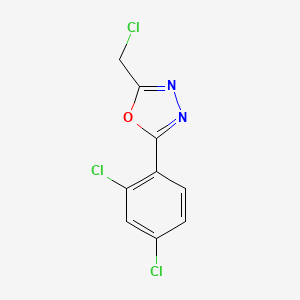

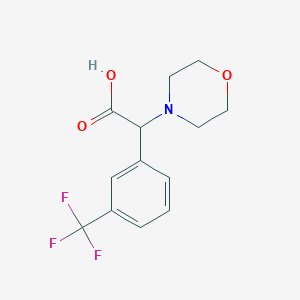
![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)
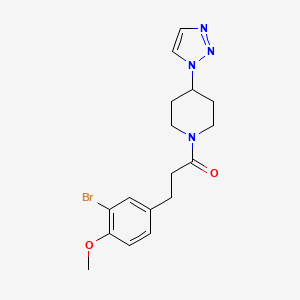
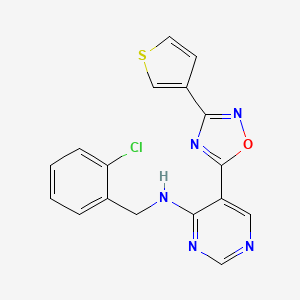
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)
